N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a thiazole ring, and a pyrrolidinylsulfonyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multi-step organic reactions. The process begins with the formation of the benzothiazole and thiazole rings, followed by the introduction of the pyrrolidinylsulfonyl group. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)benzamide: Lacks the pyrrolidinylsulfonyl group, which may affect its biological activity.
4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide: Lacks the N-substitution, potentially altering its chemical reactivity.
Uniqueness
N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S3/c26-19(14-7-9-15(10-8-14)31(27,28)25-11-3-4-12-25)24-21-23-17(13-29-21)20-22-16-5-1-2-6-18(16)30-20/h1-2,5-10,13H,3-4,11-12H2,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJNXZJDNEGQXLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.